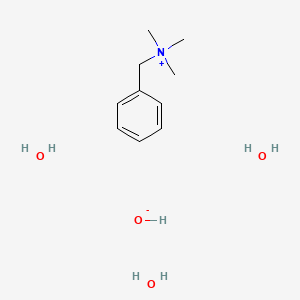![molecular formula C14H12N2 B13152020 N-[(E)-Phenylmethylidene]benzenecarboximidamide CAS No. 26196-28-1](/img/structure/B13152020.png)
N-[(E)-Phenylmethylidene]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylidenebenzimidamide is an organic compound with the molecular formula C14H12N2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzylidenebenzimidamide can be synthesized through the condensation reaction between benzaldehyde and benzimidamide. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-Benzylidenebenzimidamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of supported noble metal catalysts in a solvent-free condition or in the presence of a reaction solvent can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylidenebenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamides.
Reduction: Reduction of N-Benzylidenebenzimidamide can yield benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Benzamides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole compounds
Wissenschaftliche Forschungsanwendungen
N-Benzylidenebenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that N-Benzylidenebenzimidamide derivatives may have anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzylidenebenzimidamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, N-Benzylidenebenzimidamide derivatives may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the benzylidene group.
N-Benzylidenebenzylamine: A compound with a similar imine group but different substituents.
Benzamides: Compounds derived from the oxidation of N-Benzylidenebenzimidamide.
Uniqueness
N-Benzylidenebenzimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable imine bonds makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
26196-28-1 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-benzylidenebenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-11,15H |
InChI-Schlüssel |
VUWBZKZDKNGLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC(=N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)









